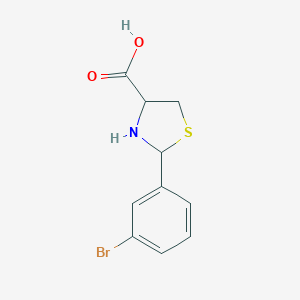

2-(3-溴苯基)-1,3-噻唑烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of similar compounds like “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .Chemical Reactions Analysis

Ethers, which are structurally similar to thiazolidines, are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .科学研究应用

抗菌应用

多项研究合成了噻唑烷衍生物并评估了它们的抗菌活性。例如,衍生物已显示出对各种微生物的显著生物活性,包括革兰氏阴性菌株(大肠杆菌、铜绿假单胞菌)、革兰氏阳性菌株(枯草芽孢杆菌、金黄色葡萄球菌)和真菌菌株(白色念珠菌、黑曲霉) (Deep 等人,2014)。这表明基于噻唑烷衍生物开发新型抗菌剂的潜力。

抗肿瘤和抗氧化特性

噻唑烷衍生物也已合成并评估了它们的抗肿瘤和抗氧化活性。一些化合物表现出有希望的活性,突出了它们在针对癌症和氧化应激相关疾病的治疗中的潜力 (Gouda & Abu‐Hashem,2011)。

晶体结构分析

某些噻唑烷衍生物的晶体结构已阐明,提供了对其分子排列和相互作用的见解。此类研究有助于了解化合物的物理和化学性质,这对于设计具有所需特性的材料至关重要 (Iyengar 等人,2005)。

超分子聚集行为

对噻唑烷-4-羧酸衍生物的研究探索了它们的超分子聚集行为。这些研究对于在生物相容超分子组装中的应用至关重要,这可能对储气、生物传感和催化产生影响 (Jagtap 等人,2018)。

安全和危害

The safety data sheet for a similar compound, “2-(3-Bromophenyl)propan-2-ol”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

未来方向

A compound with a similar structure, “2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid”, has been identified as a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties . This suggests potential future directions for the study and application of “2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid” in the field of medicinal chemistry.

作用机制

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that bromophenyl groups are often involved in halogen bonding, which can influence the compound’s interaction with its targets . The thiazolidine ring and carboxylic acid group may also contribute to the compound’s activity through hydrogen bonding and ionic interactions .

Biochemical Pathways

Similar compounds have been implicated in a variety of pathways, including those involving the suzuki–miyaura coupling reaction .

Pharmacokinetics

The presence of the bromophenyl group may influence the compound’s lipophilicity and thus its absorption and distribution . The thiazolidine ring and carboxylic acid group could potentially be metabolized by various enzymes in the body .

Result of Action

Similar compounds have been known to induce a variety of biological responses, depending on their specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid . For example, the compound’s activity could potentially be affected by the pH of the environment, as this can influence the ionization state of the carboxylic acid group .

属性

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVZEQCJORCGOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421799.png)

![ethyl 5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421801.png)

![ethyl (2Z)-5-(4-chlorophenyl)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421803.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421804.png)

![ethyl 2-[4-(diethylamino)-2-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421806.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421807.png)

![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421809.png)

![ethyl 2-[3-({4-nitrobenzyl}oxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421810.png)

![ethyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B421811.png)

![4-[1,7-Bis(4-chlorophenyl)-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]benzoic acid](/img/structure/B421814.png)

![1,7-Bis(4-chlorophenyl)-4-[2-chloro-5-(trifluoromethyl)phenyl]-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B421816.png)

![1,7-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B421818.png)

![4-[1,7-Bis(4-chlorophenyl)-3,5,10-trioxo-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzonitrile](/img/structure/B421820.png)

![Methyl 5-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]-2-chlorobenzoate](/img/structure/B421822.png)